JMJD3/KDM6B Inhibitory Potency: Quantitative Contrast Between GSK J5 and the Active Inhibitor GSK J1
GSK J5 HCl is a pro-drug designed to release a free base upon esterase cleavage. Quantitative enzymatic assays reveal that this free base is an extremely weak inhibitor of the target histone demethylase JMJD3 (KDM6B), exhibiting an IC₅₀ value of >100 μM . In stark contrast, the active intracellular form of the comparator pro-drug GSK J4—namely GSK J1—exhibits potent inhibition of the same JMJD3/KDM6B enzyme with an IC₅₀ of 60 nM .
| Evidence Dimension | Inhibitory Potency against JMJD3/KDM6B |
|---|---|
| Target Compound Data | IC₅₀ > 100 μM (free base form of GSK J5) |
| Comparator Or Baseline | GSK J1 (active metabolite of GSK J4): IC₅₀ = 60 nM |
| Quantified Difference | >1,600-fold lower potency (inactive control window) |
| Conditions | In vitro enzymatic assay against JMJD3/KDM6B demethylase activity |
Why This Matters
This >1,600-fold difference validates GSK J5 HCl as a suitably inert negative control, ensuring that any observed biological effects in a matched-pair experiment with GSK J4 can be attributed exclusively to KDM6B/JMJD3 inhibition rather than non-specific chemical stress.
